molecular formula C10H8BrN B13615463 4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile

4-Bromo-2,3-dihydro-1h-indene-1-carbonitrile

Cat. No.: B13615463
M. Wt: 222.08 g/mol
InChI Key: TZRWKHCSVRBEBJ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound that belongs to the indene family It is characterized by the presence of a bromine atom at the 4th position, a nitrile group at the 1st position, and a dihydroindene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile typically involves the bromination of 2,3-dihydro-1H-indene-1-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The dihydroindene structure can be oxidized to form indene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of 4-substituted-2,3-dihydro-1H-indene-1-carbonitrile derivatives.

    Reduction: Formation of 4-bromo-2,3-dihydro-1H-indene-1-amine.

    Oxidation: Formation of 4-bromoindene derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
  • 4-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
  • 4-Bromo-1-indanone

Uniqueness

4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a nitrile group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-3-1-2-8-7(6-12)4-5-9(8)10/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRWKHCSVRBEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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